TAK-070

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TAK-070 是一种非肽类化合物,作为 β-位淀粉样前体蛋白裂解酶 1 (BACE1) 的非竞争性抑制剂。BACE1 是一种限速蛋白酶,参与淀粉样蛋白 β 肽的生成,而淀粉样蛋白 β 肽与阿尔茨海默病的发病机制有关。 This compound 在减少淀粉样蛋白 β 病理学和改善阿尔茨海默病动物模型的认知缺陷方面显示出希望 .

准备方法

TAK-070 的合成路线和反应条件在公开文献中没有详细说明。已知 this compound 是一种非肽类化合物,表明其合成涉及有机化学反应而非肽合成。 This compound 的工业生产方法可能涉及标准的有机合成技术,包括使用各种试剂和催化剂来实现所需的化学结构 .

化学反应分析

TAK-070 经历了几种类型的化学反应,主要集中在其与 BACE1 的相互作用上。该化合物以非竞争性方式抑制 BACE1,这意味着它与酶的活性位点以外的位点结合。这种结合降低了酶的活性,而不会直接与底物竞争。 这些反应中常用的试剂和条件包括有机溶剂和促进 this compound 与 BACE1 结合的特定反应条件 .

科学研究应用

Key Findings:

- Reduction of Aβ Levels : TAK-070 administration led to a decrease in soluble Aβ levels and an increase in neurotrophic sAPPα levels by approximately 20% in Tg2576 mice, a transgenic model for AD .

- Long-term Efficacy : Chronic treatment over six months resulted in a 60% reduction in cerebral Aβ deposition while maintaining beneficial effects on soluble Aβ and sAPPα levels .

Safety and Tolerability Studies

Clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy elderly subjects. These studies aim to establish dosing regimens and assess any potential side effects associated with the compound .

Summary of Clinical Trials

| Trial ID | Objective | Status | Key Findings |

|---|---|---|---|

| R000011969 | Evaluate safety and pharmacokinetics | Completed | Established tolerability |

| R000020899 | Compare pharmacokinetic profiles | Ongoing | Initial results indicate safety |

Preclinical Studies

Preclinical studies have demonstrated that this compound can ameliorate cognitive deficits associated with Alzheimer's disease models. Notably, a study involving aged rats showed that this compound reduced both soluble Aβ40 and Aβ42 levels in a time- and dose-dependent manner .

Case Study: Cognitive Improvement in Animal Models

In experiments with Tg2576 mice:

- Short-term Treatment : Oral administration resulted in significant behavioral improvements on cognitive tests.

- Long-term Treatment : Sustained administration led to marked reductions in Aβ deposition and improved cognitive performance.

| Parameter | Measurement | Result |

|---|---|---|

| IC50 (BACE1 Inhibition) | Concentration (μM) | 3.15 μM |

| Reduction in Aβ Levels | % Change from baseline | ~60% after 6 months |

| Improvement in sAPPα | % Increase | ~20% |

作用机制

TAK-070 通过抑制 BACE1 发挥作用,BACE1 是一种膜结合天冬氨酸蛋白酶,负责将淀粉样前体蛋白裂解为淀粉样蛋白 β 肽。this compound 结合全长 BACE1,但不结合缺乏跨膜结构域的截短 BACE1。这种结合减少了淀粉样蛋白 β 肽的产生,从而减少了大脑中淀粉样蛋白 β 的病理学。 所涉及的分子靶点和途径包括抑制 BACE1 活性和随后减少淀粉样蛋白 β 肽的生成 .

相似化合物的比较

TAK-070 在 BACE1 抑制剂中是独一无二的,因为它具有非竞争性抑制机制。与其他与底物竞争活性位点的 BACE1 抑制剂不同,this compound 结合酶上的不同位点,在没有直接竞争的情况下降低了其活性。类似的化合物包括其他 BACE1 抑制剂,例如维鲁贝他司和拉纳贝他司,它们已被研究其在治疗阿尔茨海默病中的潜力。这些抑制剂往往面临与效力、脑穿透性和副作用相关的挑战。 This compound 的非竞争性抑制机制在持续疗效和减少副作用方面提供了独特的优势 .

生物活性

TAK-070 is a nonpeptidic compound recognized for its role as a noncompetitive inhibitor of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key enzyme implicated in the pathogenesis of Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on amyloid beta (Aβ) levels, and therapeutic potential based on various research findings.

This compound functions by inhibiting BACE1, which is crucial for the production of Aβ peptides. The compound binds to full-length BACE1 but does not interact with truncated forms lacking the transmembrane domain. This selective inhibition is significant as it allows for a reduction in Aβ levels without completely abrogating BACE1 activity, which could lead to adverse effects associated with total BACE1 knockout .

Effects on Amyloid Pathology

Research has demonstrated that this compound effectively lowers soluble Aβ levels while increasing neurotrophic soluble amyloid precursor protein alpha (sAPPα) levels. In a study involving Tg2576 mice, an APP transgenic model of AD, short-term oral administration of this compound resulted in:

- Decrease in soluble Aβ : Approximately 20% reduction.

- Increase in sAPPα : Significant elevation indicating enhanced neuroprotection.

- Behavioral improvements : Normalization of cognitive deficits observed in cognitive tests .

Chronic Treatment Outcomes

Long-term studies extending over six months revealed that chronic administration of this compound led to:

- Cerebral Aβ deposition reduction : Approximately 60% decrease in Aβ accumulation.

- Sustained effects on soluble Aβ and sAPPα : Continued pharmacological efficacy was noted throughout the treatment duration, suggesting that this compound may serve as both a disease-modifying and symptomatic therapy for AD .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

| Study Parameter | Short-term Treatment (2 weeks) | Long-term Treatment (6 months) |

|---|---|---|

| Soluble Aβ Reduction | 20% | Sustained |

| sAPPα Increase | Significant | Sustained |

| Cognitive Improvement | Yes | Yes |

| Cerebral Aβ Deposition Reduction | Not measured | 60% |

Case Studies and Research Findings

Several case studies have been conducted to further investigate the effects of this compound:

- Tg2576 Mouse Model : This study demonstrated that this compound not only reduced Aβ levels but also improved behavioral outcomes in cognitive tasks. The findings support the hypothesis that noncompetitive inhibition of BACE1 can modify disease pathology without severe side effects associated with complete inhibition .

- Human Studies : Preliminary data from early-phase human trials indicate promising results regarding safety and tolerability, although detailed efficacy data are still pending. These trials aim to evaluate cognitive outcomes in patients with mild to moderate Alzheimer's disease treated with this compound .

属性

CAS 编号 |

365276-12-6 |

|---|---|

分子式 |

C27H34ClNO2 |

分子量 |

440.0 g/mol |

IUPAC 名称 |

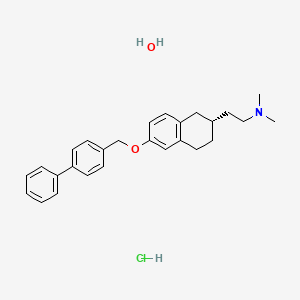

N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine;hydrate;hydrochloride |

InChI |

InChI=1S/C27H31NO.ClH.H2O/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23;;/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3;1H;1H2/t21-;;/m0../s1 |

InChI 键 |

VBMPTAUGUUBFJK-FGJQBABTSA-N |

SMILES |

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl |

手性 SMILES |

CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl |

规范 SMILES |

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl |

同义词 |

(R)-6-((1,1'-biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthalene-ethan-amine hydrochloride monohydrate (R)-6-((1,1'-biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthaleneethanamine hydrochloride monohydrate TAK-070 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。